molecular formula C7H9N3 B2955734 2-Pyridin-2-ylethanimidamide CAS No. 51451-47-9

2-Pyridin-2-ylethanimidamide

Cat. No.: B2955734
CAS No.: 51451-47-9
M. Wt: 135.17
InChI Key: JDGKYIRQZRAXAN-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylethanimidamide is a biochemical used for proteomics research . It is a compound that has a molecular formula of C7H9N3 .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of interest in recent years . For instance, a study discussed the methodologies for the synthesis of 2-pyridones and their biological applications . Another study focused on the synthetic methods of 2-pyridone, a compound closely related to this compound .

Scientific Research Applications

Coordination Chemistry and Ligand Synthesis

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been utilized as versatile ligands in coordination chemistry, showing advantages over the widely investigated terpyridines. These ligands have facilitated the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Reactivity and Applications of Pyridinium Salts

Pyridinium salts, structurally diverse and present in many natural products and bioactive pharmaceuticals, have been highlighted for their synthetic routes, reactivity, and applications. These include uses as ionic liquids, ylides, antimicrobial, anticancer, antimalarial, and anticholinesterase inhibitors, as well as their role in materials science and gene delivery (Sowmiah et al., 2018).

Materials Science and Catalysis

2-Pyridin-2-yl-1H-benzoimidazole, a derivative, has been introduced as an efficient ligand for copper-catalyzed cross-coupling reactions of vinyl halides with N-heterocycles and phenols, highlighting its potential in organic synthesis and materials science due to its simplicity, versatility, and functional group tolerance (Kabir et al., 2010).

Corrosion Inhibition

The influence of pyridine derivatives on the corrosion inhibition of steel in sulfuric acid solutions has been investigated, with findings showing significant inhibition efficiency, acting as mixed inhibitors and following Langmuir adsorption isotherm (Bouklah et al., 2005).

Photochemistry and Photophysics

Investigations into 2-(1H-pyrazol-5-yl)pyridines have revealed their capacity for excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer, offering insights into their photophysical properties and applications in photochemistry (Vetokhina et al., 2012).

Properties

IUPAC Name

2-pyridin-2-ylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(9)5-6-3-1-2-4-10-6/h1-4H,5H2,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGKYIRQZRAXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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